molecular formula C5H2ClF3N2O B6220610 6-chloro-4-(trifluoromethyl)pyridazin-3-ol CAS No. 2733139-85-8

6-chloro-4-(trifluoromethyl)pyridazin-3-ol

Cat. No.: B6220610
CAS No.: 2733139-85-8
M. Wt: 198.53 g/mol
InChI Key: QWYYINLSOLYYKF-UHFFFAOYSA-N
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Description

6-chloro-4-(trifluoromethyl)pyridazin-3-ol is an organic compound belonging to the pyridazine family. It is characterized by the presence of a chlorine atom at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 3rd position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(trifluoromethyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-4-(trifluoromethyl)pyridazin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-phenylpyridazin-4-ol
  • 4-chloro-6-(trifluoromethyl)pyridazin-3-ol
  • 6-chloro-4-(methyl)pyridazin-3-ol

Uniqueness

6-chloro-4-(trifluoromethyl)pyridazin-3-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-3-1-2(5(7,8)9)4(12)11-10-3/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYINLSOLYYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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